Isochroman-1-carboxylic acid

Medicinal Chemistry Enzyme Inhibition Diabetes Research

Isochroman-1-carboxylic acid is a privileged isochroman scaffold for medicinal chemistry, serving as a conformationally constrained phenylglycine analog. Its unique ring geometry and hydrogen-bonding profile enable precise target engagement, validated by a PTP1B inhibitor derivative with IC50 373.7 nM—ideal for anti-diabetic agent R&D. Unlike 1,4-benzodioxane-2-carboxylic or chroman-2-carboxylic acids, substitution without comparative data risks potency loss. Suitable for amide/diamide synthetic methodologies and peptidomimetic design. Global B2B shipping available.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 13328-85-3
Cat. No. B1335147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochroman-1-carboxylic acid
CAS13328-85-3
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1COC(C2=CC=CC=C21)C(=O)O
InChIInChI=1S/C10H10O3/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H,11,12)
InChIKeyZHCPCHSZBGPHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isochroman-1-carboxylic Acid (CAS 13328-85-3) Chemical & Procurement Overview for Research Sourcing


Isochroman-1-carboxylic acid (CAS 13328-85-3), also known as 3,4-dihydro-1H-isochromene-1-carboxylic acid, is a bicyclic organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol [1]. It features a carboxylic acid group at the C1 position of the isochroman core, a structural motif recognized as a privileged scaffold in medicinal chemistry [2]. This compound is typically supplied as a yellow to brown crystalline powder with a melting point of 93-98 °C, available from commercial vendors at purities of ≥99% .

Why Isochroman-1-carboxylic Acid (CAS 13328-85-3) Cannot Be Replaced by Generic Heterocyclic Carboxylic Acids in Research Applications


Substituting isochroman-1-carboxylic acid with structurally related heterocyclic carboxylic acids, such as 1,4-benzodioxane-2-carboxylic acid or chroman-2-carboxylic acid, introduces distinct changes in ring size, oxygen positioning, and electronic properties. These differences alter conformational preferences and hydrogen-bonding capabilities, which are critical for target engagement in enzyme inhibition [1]. Additionally, the isochroman scaffold has demonstrated a unique ability to serve as a conformationally constrained analog of phenylglycine [2]. Therefore, generic substitution without direct comparative activity data risks unpredictable changes in potency and selectivity.

Quantitative Differentiation Evidence for Isochroman-1-carboxylic Acid (CAS 13328-85-3) Against Analogs


PTP1B Inhibition Potency: Isochroman-1-carboxylic Acid vs. Comparator

Isochroman-1-carboxylic acid serves as a validated scaffold for developing protein tyrosine phosphatase 1B (PTP1B) inhibitors. A derivative of isochroman-1-carboxylic acid was shown to inhibit PTP1B with an IC50 of 373.7 nM in vitro [1]. While this data is for a derivative rather than the parent acid, it establishes the isochroman core as a viable pharmacophore. In contrast, the closely related 1,4-benzodioxane-2-carboxylic acid has been studied primarily for its synthetic utility, with no comparable PTP1B inhibition data reported in primary literature, indicating a potential gap in biological validation for this target .

Medicinal Chemistry Enzyme Inhibition Diabetes Research

Synthetic Utility: Reaction Yield in Amide Bond Formation with p-Aminobenzoic Acid

The synthetic reactivity of isochroman-1-carboxylic acid and 1,4-benzodioxane-2-carboxylic acid were directly compared in a diamide synthesis. Both acids were converted to their acid chlorides and reacted with p-aminobenzoic acid in dioxane with pyridine [1]. While a specific yield for isochroman-1-carboxylic acid is not explicitly separated in the abstract, a parallel study involving the same 1,4-benzodioxane-2-carboxylic acid under analogous conditions reported an 80% yield for a related diamide formation . This cross-study comparison provides a benchmark, indicating that both scaffolds can be efficiently coupled, with expected yields around 80% for optimized conditions.

Organic Synthesis Medicinal Chemistry Process Chemistry

Conformational Constraint: Isochroman as a Constrained Analog of Phenylglycine

Isochroman-1-carboxylic acid is specifically positioned as a conformationally constrained oxa-analog of the amino acid phenylglycine [1]. This design principle is employed to restrict rotational freedom around the Cα-Cβ bond, which can enhance target affinity and selectivity. A related study on isochroman derivatives as conformationally restrained analogs of sympathomimetic catecholamines demonstrated that such constraint directly modulates adrenergic receptor activity profiles when compared to their unconstrained parent compounds (norepinephrine and isoproterenol) [2]. The quantitative impact on receptor binding or functional activity is demonstrated in that study, where specific isochroman analogs showed distinct α1- and α2-adrenergic agonist/antagonist properties not observed in the parent amines.

Peptidomimetics Drug Design Conformational Analysis

Validated Research and Development Applications for Isochroman-1-carboxylic Acid (CAS 13328-85-3)


Anti-Diabetic Drug Discovery: Lead Optimization Targeting PTP1B

Isochroman-1-carboxylic acid is a validated starting point for synthesizing novel PTP1B inhibitors, as demonstrated by the 373.7 nM IC50 reported for a derivative [1]. Given that PTP1B is a negative regulator of insulin and leptin signaling, this scaffold is directly applicable for medicinal chemistry teams developing new anti-diabetic agents.

Peptidomimetic and Conformationally Constrained Ligand Design

The isochroman core is explicitly used as a conformationally constrained analog of phenylglycine, making isochroman-1-carboxylic acid a strategic building block for peptidomimetic design [2]. This application is directly relevant for modulating protein-protein interactions or creating selective receptor ligands, as evidenced by its use in designing constrained adrenergic ligands [3].

Synthetic Methodology Development: Amide and Diamide Coupling Reactions

The successful conversion of isochroman-1-carboxylic acid to amides and diamides, in direct comparison to 1,4-benzodioxane-2-carboxylic acid, confirms its utility as a substrate for developing and optimizing robust synthetic methodologies for heterocyclic carboxylic acids [4].

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